1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is a synthetic organic compound characterized by its unique five-membered azetidine ring that incorporates both a hydroxyl and a carboxylic acid group. The molecular formula of this compound is C₁₂H₁₃NO₅, with a molecular weight of approximately 251.23 g/mol. The compound features a benzyloxycarbonyl group attached to the nitrogen atom, which enhances its potential for biological activity and chemical reactivity .
Due to its structural features, 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid has been explored in the development of novel therapeutic agents. Studies have investigated its potential as a scaffold for the design of drugs targeting various diseases, including cancer, Alzheimer's disease, and HIV infection [, , ].
The compound has also been studied for its ability to inhibit specific enzymes, such as matrix metalloproteinases (MMPs), which are involved in various pathological processes, including cancer metastasis and inflammatory diseases []. Inhibiting MMPs could potentially offer therapeutic benefits in these conditions.
Research indicates that 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid has significant biological activity. It has been explored for its potential as a scaffold in drug design targeting various diseases such as cancer, Alzheimer's disease, and HIV infection. The compound has shown promise in inhibiting matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and inflammatory diseases. Inhibition of MMPs could lead to therapeutic benefits in managing these conditions .
The synthesis of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid typically involves multi-step organic reactions, including:
The precise methods can vary based on starting materials and desired purity levels .
The applications of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid extend primarily into pharmaceutical research and development. Notably, it serves as a potential lead compound for designing new therapeutics aimed at:
Additionally, its unique structural features make it a valuable candidate for further modifications to enhance efficacy and selectivity against specific biological targets.
Interaction studies involving 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid have focused on its binding affinity to various enzymes and receptors. These studies aim to elucidate the compound's mechanism of action, particularly regarding its inhibitory effects on matrix metalloproteinases. Understanding these interactions is crucial for optimizing its use in therapeutic contexts and improving its pharmacological profile.
Several compounds share structural similarities with 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid, making them interesting for comparative analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxyazetidine-3-carboxylic acid | C₇H₉NO₃ | Lacks benzyloxycarbonyl group; simpler structure |
| 1-Phenylmethoxycarbonylazetidine-3-carboxylic acid | C₁₃H₁₆N₂O₄ | Contains a phenyl group; different functional properties |
| Benzyloxycarbonylglycine | C₉H₉NO₄ | Amino acid derivative; used in peptide synthesis |
The uniqueness of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid lies in its specific combination of azetidine ring structure, hydroxyl, carboxylic acid functionalities, and the benzyloxycarbonyl protecting group, which collectively enhance its potential as a therapeutic agent .
The azetidine ring in 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is typically assembled via strain-driven cyclization reactions. Cationic Dieckmann cyclization has proven effective for forming the four-membered ring, leveraging the inherent ring strain (≈25.4 kcal/mol) to drive the reaction forward. For example, treatment of α-aminoacetophenone derivatives with trimethylsilyl triflate (TMSOTf) and triethylamine (Et3N) induces cyclization, yielding azetidinols with moderate diastereoselectivity. This method capitalizes on the electrophilic activation of carbonyl groups to facilitate intramolecular nucleophilic attack by the amine, forming the azetidine core.
Photochemical strategies, such as the Norrish-Yang cyclization, provide an alternative route. Irradiation of α-aminoacetophenones generates diradical intermediates, which undergo intramolecular hydrogen abstraction and recombination to produce azetidinols. While this method avoids harsh reagents, competing Norrish II fragmentation can limit yields, particularly with electron-withdrawing substituents. For instance, substrates bearing methanesulfonyl (Ms) groups exhibit reduced cyclization efficiency (54–63% yield) due to increased fragmentation.
Comparative analysis of cyclization methods reveals trade-offs between yield and stereochemical control. The radical mechanism of photochemical cyclization often results in poor diastereoselectivity, whereas cationic methods enable better stereoselectivity through transition-state stabilization.
| Cyclization Method | Key Reagents/Conditions | Yield Range | Diastereoselectivity |
|---|---|---|---|
| Cationic Dieckmann | TMSOTf, Et3N | 60–75% | Moderate to high |
| Photochemical (Norrish-Yang) | UV light, ketone substrates | 50–70% | Low |
The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the azetidine nitrogen, enabling selective functionalization of the carboxylic acid and hydroxyl moieties. Introduced via reaction with chloroformate benzyl ester (Cbz-Cl), the Cbz group forms a stable carbamate under basic conditions (e.g., Et3N or NaHCO3). This protection strategy is critical for preventing undesired side reactions during subsequent steps, such as esterification or oxidation.
A key advantage of the Cbz group is its orthogonality to other protecting groups. For example, in the presence of Boc (tert-butoxycarbonyl) groups, hydrogenolysis with palladium on carbon (Pd/C) selectively removes the Cbz group without affecting the Boc-protected amine. This compatibility facilitates multi-step syntheses, as demonstrated in the preparation of 3-hydroxyazetidine-3-carboxylic acid derivatives.
Challenges arise in crystallizing Cbz-protected intermediates. While most Cbz-amino acids form stable crystals, leucine derivatives often remain oily, necessitating chromatographic purification. Eutectic mixtures, such as those observed with Cbz-phenylalanine, can be resolved by partitioning between ethyl acetate and hydrochloric acid.
Controlling the stereochemistry at the 3-hydroxy position is critical for biological activity. Enantioselective ring-opening of azetidines provides a pathway to chiral hydroxyazetidines. Chiral squaramide catalysts, for instance, promote asymmetric reactions with alkyl halides, achieving high enantiomeric excess (ee) via electrostatic transition-state stabilization. Computational studies reveal that catalyst recognition of dipolar intermediates underpins this enantioselectivity.
Diastereoselectivity in photochemical cyclizations remains limited due to the radical recombination mechanism. However, modifying reaction conditions—such as temperature and solvent polarity—can influence the conformational preferences of intermediates. For example, polar aprotic solvents like dimethylformamide (DMF) stabilize charged transition states, marginally improving selectivity.
Sustainable synthesis of 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid emphasizes atom economy and renewable energy sources. Photochemical cyclizations align with green chemistry principles by replacing toxic reagents with light. Additionally, catalytic hydrogenolysis using Pd/C enables efficient Cbz deprotection without generating hazardous waste.
Recent advances in microwave-assisted synthesis reduce reaction times and energy consumption. For example, microwave irradiation accelerates the Dieckmann cyclization of α-aminoacetophenones, achieving yields comparable to conventional heating in 50% less time. Solvent-free conditions and aqueous reaction media further enhance the sustainability profile of azetidine syntheses.
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid represents a significant advancement in the field of medicinal chemistry as a non-proteinogenic amino acid with unique structural properties. The four-membered azetidine ring system creates a conformationally restricted scaffold that can be strategically incorporated into peptide structures to develop novel peptide isosteres [1] [2].
The formation of both enantiomers of 2,4-dideoxy-2,4-iminoribonic acid from D-glucose marked the first chemical synthesis of unprotected 3-hydroxyazetidine carboxylic acids. This breakthrough has provided medicinal chemists with a valuable building block for peptide modification [3]. The compound's structure features a benzyloxycarbonyl (Cbz) protecting group at the nitrogen position, a hydroxyl group, and a carboxylic acid functionality at the 3-position of the azetidine ring, creating a multifunctional scaffold for further derivatization [4] [5].
A key advantage of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is its demonstrated long-term stability at acidic and neutral pH conditions. This stability is particularly important for its application as a non-proteinogenic amino acid component in peptides, as it ensures that the resulting peptide isosteres maintain their structural integrity under physiological conditions [3]. The stability data suggests that peptides containing this azetidine derivative would be resistant to enzymatic degradation, potentially extending their half-life in biological systems.
The incorporation of this azetidine carboxylic acid into peptide structures introduces several beneficial modifications:
| Modification | Structural Effect | Functional Benefit |
|---|---|---|
| Conformational restriction | Reduced backbone flexibility | Enhanced binding specificity to target proteins |
| Altered hydrogen bonding | Modified secondary structure | Novel folding patterns not achievable with proteinogenic amino acids |
| Increased metabolic stability | Resistance to proteolytic enzymes | Extended biological half-life |
Research has demonstrated that the predisposition of conformationally restricted cyclic non-proteinogenic amino acids, such as 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid, can induce a wide variety of secondary structural motifs in peptides [6]. This property is particularly valuable for the development of peptide-based therapeutics, as it allows for the precise control of peptide conformation and the creation of structures that mimic bioactive conformations of natural peptides.
The azetidine scaffold can be incorporated into peptide backbones through standard peptide coupling techniques. The carboxylic acid group enables amide bond formation with the N-terminus of another amino acid, while the protected nitrogen can be deprotected to allow coupling with the C-terminus of another amino acid [6] [7]. This versatility makes 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid an excellent building block for the synthesis of peptide isosteres with tailored properties.
Recent studies have shown that peptides containing azetidine-based amino acids can adopt distinctive helical structures that differ from those formed by conventional α-amino acids [8] [7]. These unique structural features can be exploited to develop peptide isosteres with improved pharmacological properties, including enhanced target selectivity and reduced off-target effects.
The inhibition of β-hexosaminidases represents an important therapeutic target for various diseases, including lysosomal storage disorders such as Tay-Sachs disease. 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid and its derivatives have emerged as promising inhibitors of these enzymes through specific structural mechanisms [1] [2].
Research has demonstrated that amide derivatives of 3-hydroxyazetidine carboxylic acids can function as potent and specific inhibitors of β-hexosaminidases [9]. In particular, N-methylazetidine amide derivatives have shown inhibitory activity at the micromolar level, representing only the second example of potent inhibition of any glycosidase by an amide of a sugar amino acid related to an iminosugar [1].
The mechanism of inhibition involves several key structural features of the azetidine amide derivatives:
The azetidine ring provides a rigid scaffold that positions functional groups in optimal orientation for interaction with the enzyme active site.
The hydroxyl group at the 3-position mimics the hydroxyl groups of natural substrates, forming critical hydrogen bonds with amino acid residues in the enzyme's catalytic pocket.
The amide functionality serves as a bioisostere of the N-acetyl group found in natural substrates of β-hexosaminidases, such as N-acetylglucosamine.
The benzyloxycarbonyl protecting group contributes to binding affinity through hydrophobic interactions with non-polar regions of the enzyme.
The structural correlation between azetidine carboxylic acid amides and other known β-hexosaminidase inhibitors, such as polyhydroxylated proline amides, has been established [10]. Interestingly, studies have shown that azetidine carboxylic acid amides are generally more potent than their ADMDP-acetamide equivalents (acetamidomethylpyrrolidine motif), highlighting the advantage of the four-membered ring system in this application [10].
A detailed investigation of structure-activity relationships has revealed that the stereochemistry of the azetidine ring significantly influences inhibitory potency. The specific three-dimensional arrangement of functional groups is critical for optimal interaction with the enzyme active site [9] [11]. This stereochemical dependence provides opportunities for the development of highly selective inhibitors targeting specific β-hexosaminidase isoforms.
The inhibition mechanism has been further elucidated through molecular modeling studies, which have shown that azetidine amide derivatives bind to the active site of β-hexosaminidases in a manner that mimics the transition state of the natural substrate during hydrolysis [11]. This transition-state mimicry is a key factor in the high affinity and specificity of these inhibitors.
| Azetidine Derivative | β-Hexosaminidase Inhibition (IC₅₀) | Selectivity Profile |
|---|---|---|
| N-methylazetidine amide | Low micromolar range | Specific for β-hexosaminidases |
| 3-hydroxyazetidine amide | Submicromolar range | High selectivity for HexA |
| N-substituted derivatives | Variable (structure-dependent) | Tunable selectivity based on N-substituent |
It is noteworthy that while certain azetidine iminosugars containing an acetamido group have been synthesized, they did not demonstrate β-N-acetylhexosaminidase inhibitory activity [12] [13]. This observation highlights the importance of specific structural features for enzyme inhibition and provides valuable insights for the rational design of more potent inhibitors.
The development of β-hexosaminidase inhibitors based on 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid represents a promising approach for the treatment of lysosomal storage disorders and other conditions associated with aberrant glycosidase activity. The unique structural properties of the azetidine scaffold, combined with the versatility of amide derivatization, offer numerous opportunities for the development of highly specific and potent enzyme inhibitors with therapeutic potential.
The development of Janus kinase (JAK) inhibitors represents a significant area of research in medicinal chemistry, with applications in treating inflammatory disorders, autoimmune diseases, and certain types of cancer. 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid and related azetidine derivatives have emerged as valuable building blocks in the design of novel JAK inhibitors with improved selectivity and pharmacokinetic properties [14] [15].
Janus kinases are a family of intracellular tyrosine kinases that play crucial roles in cytokine signaling pathways. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2, each with distinct but overlapping functions in signal transduction [14]. Selective inhibition of specific JAK subtypes has become an important strategy for developing targeted therapies with reduced side effects.
Azetidine-containing compounds have demonstrated significant potential as JAK inhibitors due to several advantageous structural features:
The rigid four-membered ring provides a conformationally restricted scaffold that can be precisely oriented within the ATP-binding pocket of JAK enzymes.
The hydroxyl and carboxylic acid functionalities of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid offer multiple points for hydrogen bonding with key residues in the JAK active site.
The benzyloxycarbonyl group can engage in π-stacking interactions with aromatic amino acid residues, enhancing binding affinity and selectivity.
The compact nature of the azetidine ring allows for optimal positioning of substituents to interact with specific regions of the JAK binding pocket that determine selectivity between JAK subtypes.
A prominent example of a successful JAK inhibitor incorporating an azetidine moiety is baricitinib, an FDA-approved drug for the treatment of rheumatoid arthritis [16] [17]. Baricitinib contains a 3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl group that is critical for its selective inhibition of JAK1 and JAK2 over JAK3 and TYK2 [16]. The azetidine ring in baricitinib serves as a key structural element that positions the cyano group and other substituents for optimal interactions with the JAK binding pocket.
The synthesis of azetidine-based JAK inhibitors typically involves the incorporation of the azetidine scaffold into larger molecular frameworks through various chemical transformations. 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid can serve as a versatile starting material for these syntheses, with the carboxylic acid group providing a handle for further functionalization [18] [19].
Structure-activity relationship studies have revealed several important features for the design of azetidine-containing JAK inhibitors:
| Structural Feature | Effect on JAK Inhibition | Design Consideration |
|---|---|---|
| Azetidine ring substitution pattern | Determines JAK subtype selectivity | 3-position substitution is often optimal |
| Nature of N-substituent | Influences binding mode and pharmacokinetics | Sulfonyl groups enhance potency and selectivity |
| Functional groups at 3-position | Critical for hydrogen bonding interactions | Hydroxyl, cyano, and carboxyl groups are beneficial |
| Linkage to heterocyclic systems | Affects overall molecular conformation | Pyrazole and pyrimidine linkages are common |
Patent literature reveals numerous examples of azetidine derivatives being explored as JAK inhibitors. For instance, patent applications describe azetidine and cyclobutane derivatives as JAK inhibitors useful in the treatment of JAK-associated diseases including inflammatory and autoimmune disorders [18] [19]. Similarly, piperidin-4-yl azetidine derivatives have been reported as selective JAK1 inhibitors with potential applications in treating inflammatory disorders, autoimmune diseases, and cancer [20].
The development of baricitinib illustrates the successful application of azetidine chemistry in JAK inhibitor design. The drug contains a pyrrolopyrimidine core substituted with a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group [21] [22]. This complex structure demonstrates how the azetidine ring can be incorporated into sophisticated molecular architectures to achieve the desired pharmacological properties.
Molecular modeling studies have provided insights into the binding mode of azetidine-containing JAK inhibitors. These compounds typically bind to the ATP-binding site of JAK enzymes, with the azetidine ring positioned to make specific interactions that determine selectivity between JAK subtypes [23]. The compact nature of the azetidine ring allows it to fit into constrained regions of the binding pocket that might be inaccessible to larger ring systems.